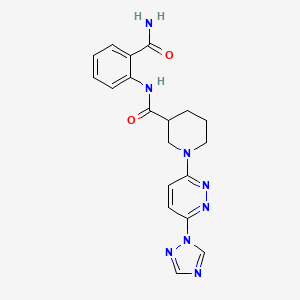

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-carbamoylphenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O2/c20-18(28)14-5-1-2-6-15(14)23-19(29)13-4-3-9-26(10-13)16-7-8-17(25-24-16)27-12-21-11-22-27/h1-2,5-8,11-13H,3-4,9-10H2,(H2,20,28)(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJDYJNQDIDTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=CC=C4C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-carbamoylphenyl)piperidine-3-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The key components include:

- A triazole ring , known for its role in various pharmacological activities.

- A pyridazine moiety , which can influence the interaction with biological targets.

- A piperidine ring , often associated with neuroactive properties.

Table 1: Structural Features of the Compound

| Component | Structure | Functionality |

|---|---|---|

| Triazole | Triazole | Antifungal and antibacterial activity |

| Pyridazine | Pyridazine | Potential interaction with receptors |

| Piperidine | Piperidine | Neuroactive properties |

Antimicrobial Properties

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazole can effectively inhibit the growth of various fungi and bacteria. The specific compound under discussion has demonstrated activity against several strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Antiparasitic Activity

In a study focused on antiparasitic effects, the compound was evaluated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Virtual screening methods identified it as a promising candidate, leading to further pharmacokinetic studies that confirmed its ability to reduce parasitemia in vivo models.

Table 2: Efficacy Against T. cruzi

| Compound ID | IC50 (μM) | Selectivity Index |

|---|---|---|

| 1 | 0.12 | >50 |

| 2 | 0.15 | >40 |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act by inhibiting specific enzymes crucial for the survival of pathogens or by interfering with cellular signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy :

- Antiparasitic Evaluation :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and reported applications of analogous compounds:

**Calculated for target compound based on structural formula.

Structural and Functional Insights

- Pyridazine vs.

- Substituent Effects : The 2-carbamoylphenyl group likely improves aqueous solubility (cLogP ~2.1* predicted) versus the pyridin-2-ylmethyl group (cLogP ~3.5) in , critical for oral bioavailability.

- Triazole Role : The 1H-1,2,4-triazole may confer metabolic stability over simpler heterocycles, as seen in FDA-approved drugs (e.g., voriconazole) .

Pharmacokinetic and Toxicity Considerations

- Metabolism : The carbamoyl group in the target compound may reduce CYP3A4-mediated metabolism compared to the chloro-substituted analog in , which could generate reactive metabolites.

- Toxicity : Pyrrole-containing analogs (e.g., ) risk forming toxic pyrrolic intermediates, whereas the carbamoylphenyl group in the target compound is less prone to bioactivation .

Notes

Evidence Limitations : Direct pharmacological data for the target compound are absent in the provided sources; comparisons rely on structural analogs and inferred properties.

Synthetic Challenges : The triazole-pyridazine linkage in the target compound may require multi-step synthesis under inert conditions to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.